1,3-Benzenediol, 2,4,6-trifluoro-
Description
1,3-Benzenediol, 2,4,6-trifluoro- (CAS: 175359-18-9) is a fluorinated derivative of resorcinol (1,3-benzenediol) with three fluorine atoms substituted at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₆H₃F₃O₂, and it has a molecular weight of 168.09 g/mol. The compound is structurally characterized by two hydroxyl groups in the 1,3-positions and three fluorine atoms symmetrically positioned on the benzene ring, enhancing its electronic and steric properties. This substitution pattern increases acidity compared to non-fluorinated analogs due to the electron-withdrawing nature of fluorine.
The compound is primarily used in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules. For instance, Dayang Chem (Hangzhou) Co., Ltd., a leading producer, lists it as a specialty reagent for medicinal and dye industries.
Properties
CAS No. |
175359-18-9 |
|---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.083 |
IUPAC Name |
2,4,6-trifluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H |
InChI Key |
IOMXPJKHTSVFGV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)O)F)O)F |
Synonyms |
1,3-Benzenediol, 2,4,6-trifluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,3-Benzenediol, 2,4,6-trifluoro- with structurally related fluorinated phenolic compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1,3-Benzenediol, 2,4,6-trifluoro- | 175359-18-9 | C₆H₃F₃O₂ | 168.09 | Two hydroxyl groups; three fluorine atoms |
| 2,3-Difluorohydroquinone | 124728-90-1 | C₆H₄F₂O₂ | 146.09 | Two hydroxyl groups; two fluorine atoms |
| 1,3-Benzenediol, 2,4-difluoro- | 195136-71-1 | C₆H₄F₂O₂ | 146.09 | Two hydroxyl groups; two fluorine atoms |
| 2,4,6-Trifluorophenol | 2268-17-9 | C₆H₃F₃O | 148.08 | One hydroxyl group; three fluorine atoms |
Key Observations :
- 1,3-Benzenediol, 2,4,6-trifluoro- has higher molecular weight and polarity compared to mono-hydroxyl analogs like 2,4,6-trifluorophenol due to the presence of two hydroxyl groups.
- The trifluoro substitution enhances acidity. For example, 2,4,6-trifluorophenol (pKa ~4.5) is more acidic than phenol (pKa ~10), and the additional hydroxyl group in 1,3-Benzenediol, 2,4,6-trifluoro- likely further lowers its pKa.
Chemical Reactivity
- Electrophilic Substitution: Fluorine atoms deactivate the aromatic ring, directing incoming electrophiles to the less hindered 5-position. This contrasts with 2,3-difluorohydroquinone, where fluorine atoms may influence regioselectivity differently.
- Oxidation Stability: The electron-withdrawing fluorine substituents stabilize the phenolic hydroxyl groups against oxidation, making 1,3-Benzenediol, 2,4,6-trifluoro- more stable than non-fluorinated resorcinol derivatives under oxidative conditions.
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